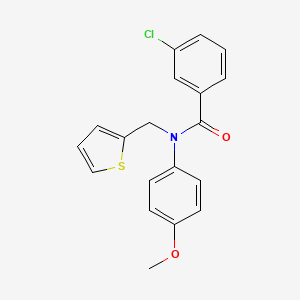

3-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Descripción

3-cloro-N-(4-metoxifenil)-N-(tiofen-2-ilmetil)benzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo metoxifenil y un grupo tiofen-2-ilmetil unido al núcleo de la benzamida.

Propiedades

Fórmula molecular |

C19H16ClNO2S |

|---|---|

Peso molecular |

357.9 g/mol |

Nombre IUPAC |

3-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H16ClNO2S/c1-23-17-9-7-16(8-10-17)21(13-18-6-3-11-24-18)19(22)14-4-2-5-15(20)12-14/h2-12H,13H2,1H3 |

Clave InChI |

FYKCAZVZPVVMAV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |

Origen del producto |

United States |

Métodos De Preparación

3. Análisis de las Reacciones Químicas

Tipos de Reacciones

3-cloro-N-(4-metoxifenil)-N-(tiofen-2-ilmetil)benzamida puede sufrir varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfoxidos o sulfona.

Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o alcoholes.

Sustitución: El grupo cloro puede sustituirse por otros nucleófilos, como aminas o tioles.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H₂O₂) y el ácido m-cloroperbenzoico (m-CPBA).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan comúnmente.

Sustitución: Las reacciones de sustitución nucleófila pueden llevarse a cabo utilizando reactivos como la azida de sodio (NaN₃) o el tiocianato de potasio (KSCN).

Principales Productos Formados

Oxidación: Sulfoxidos o sulfona.

Reducción: Aminas o alcoholes.

Sustitución: Derivados sustituidos correspondientes.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

3-cloro-N-(4-metoxifenil)-N-(tiofen-2-ilmetil)benzamida tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Puede utilizarse en el desarrollo de nuevos materiales o como intermedio en la producción de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 3-cloro-N-(4-metoxifenil)-N-(tiofen-2-ilmetil)benzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas implicadas dependen del contexto biológico y la aplicación específicos.

Comparación Con Compuestos Similares

Compuestos Similares

3-cloro-N-(4-metoxifenil)benzamida: Carece del grupo tiofen-2-ilmetil.

N-(4-metoxifenil)-N-(tiofen-2-ilmetil)benzamida: Carece del grupo cloro.

3-cloro-N-(tiofen-2-ilmetil)benzamida: Carece del grupo metoxifenil.

Singularidad

3-cloro-N-(4-metoxifenil)-N-(tiofen-2-ilmetil)benzamida es único debido a la presencia de los tres grupos funcionales (cloro, metoxifenil y tiofen-2-ilmetil) en su estructura. Esta combinación de grupos funcionales confiere al compuesto propiedades químicas y biológicas distintas, lo que lo convierte en un valioso objeto de estudio en varios campos de investigación.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.